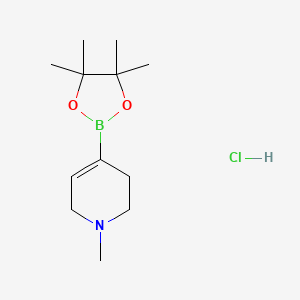

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

CAS No.: 1462950-92-0

Cat. No.: VC2870146

Molecular Formula: C12H23BClNO2

Molecular Weight: 259.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1462950-92-0 |

|---|---|

| Molecular Formula | C12H23BClNO2 |

| Molecular Weight | 259.58 g/mol |

| IUPAC Name | 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine;hydrochloride |

| Standard InChI | InChI=1S/C12H22BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)10-6-8-14(5)9-7-10;/h6H,7-9H2,1-5H3;1H |

| Standard InChI Key | UFEWYKAQBPBEFV-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C.Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C.Cl |

Introduction

Chemical Structure and Properties

Molecular Composition and Identification

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is the salt form of its parent compound (CAS No. 454482-11-2). The parent compound consists of a 1-methylated tetrahydropyridine ring with a pinacol boronic ester group at position 4 . This creates a molecule that combines the characteristics of both a nitrogen heterocycle and a boronic ester functional group, providing unique chemical reactivity. The hydrochloride salt formation occurs at the nitrogen atom, generating a positively charged quaternary ammonium center balanced by a chloride counterion.

The molecular formula of the parent compound is C₁₂H₂₂BNO₂, with a molecular weight of 223.12 g/mol . The hydrochloride salt would have the formula C₁₂H₂₂BNO₂·HCl and an increased molecular weight due to the addition of HCl. The compound's structure features a tetrahydropyridine ring with a double bond between C4 and C5, a nitrogen atom at position 1 bearing a methyl substituent, and a boronic ester group attached at position 4.

Physical and Chemical Characteristics

The compound exhibits several important physicochemical properties that contribute to its utility in research and synthesis. Based on the data available for the parent compound, we can establish the following properties:

Table 1: Physicochemical Properties of the Parent Compound

| Property | Value | Classification |

|---|---|---|

| Molecular Weight | 223.12 g/mol | Low molecular weight |

| Heavy Atoms | 16 | - |

| Fraction Csp3 | 0.83 | High saturation |

| Rotatable Bonds | 1 | Low flexibility |

| H-bond Acceptors | 3.0 | Moderate |

| H-bond Donors | 0.0 | Low |

| Topological Polar Surface Area | 21.7 Ų | Low |

| Consensus Log P o/w | 0.99 | Moderately lipophilic |

| Aqueous Solubility (ESOL) | 1.79 mg/ml | Soluble |

| GI Absorption | High | Favorable |

| BBB Permeant | Yes | CNS accessible |

| Bioavailability Score | 0.55 | Moderate |

The hydrochloride salt form would likely demonstrate increased water solubility and decreased lipophilicity compared to the free base due to its ionic character . The salt form also typically provides enhanced stability for storage and handling purposes while maintaining the core reactivity of the boronic ester group for synthetic applications.

Synthesis Methodologies

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (the parent compound) typically involves palladium-catalyzed borylation reactions from corresponding halides or triflates. Several synthetic approaches have been documented with varying reaction conditions and catalysts .

Method 1: Synthesis from triflate precursor using bis(pinacolato)diboron

This approach utilizes a palladium-catalyzed coupling reaction between 1-methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate and bis(pinacolato)diboron in the presence of potassium acetate, PdCl₂(dppf), and dppf in dioxane at 80°C for 15 hours . The reaction proceeds with good yields, and the product is typically isolated through extraction, followed by flash chromatography.

Table 2: Comparison of Synthetic Methods

| Method | Catalyst System | Base | Solvent | Temperature | Duration | Key Features |

|---|---|---|---|---|---|---|

| 1 | PdCl₂(dppf)/dppf | Potassium acetate | 1,4-dioxane | 80°C | 15h | Thorough conversion |

| 2 | PdCl₂(dppf)/dppf | Potassium acetate | 1,4-dioxane | 80°C | 4h | Time-efficient |

| 3 | PdCl₂(dppf) | K₂CO₃ | DMF | 80°C | 16h | Different base system |

| 4 | Pd(PPh₃)₄ | K₂CO₃ | DME/EtOH/H₂O | 90°C | 2h | Mixed solvent system |

The conversion to the hydrochloride salt would typically be accomplished by treating the purified free base with hydrogen chloride in an appropriate solvent (such as diethyl ether or dioxane), followed by isolation of the precipitated salt.

Cross-Coupling Applications

The parent compound serves as a valuable synthetic intermediate in cross-coupling reactions, particularly in Suzuki-Miyaura couplings with aryl halides . Multiple examples demonstrate its utility in introducing the 1-methyl-1,2,3,6-tetrahydropyridine moiety into various molecular scaffolds. For instance, coupling with 3-amino-5-bromobenzotrifluoride (80°C, 16h, DMF, K₂CO₃, PdCl₂(dppf)) and with chlorophthalazine derivatives (90°C, 2h, DME/EtOH, K₂CO₃, Pd(PPh₃)₄) provides access to complex nitrogen-containing heterocyclic systems .

Applications in Research and Development

Pharmaceutical Applications

The compound finds significant use in pharmaceutical research, serving as a building block for the synthesis of biologically active molecules . The 1-methyl-1,2,3,6-tetrahydropyridine moiety appears in numerous drug candidates and bioactive compounds, and the boronic ester functionality allows for selective functionalization through cross-coupling reactions. The hydrochloride salt form provides enhanced stability and solubility characteristics beneficial for handling in research settings.

Specific applications include:

-

Development of central nervous system (CNS) agents, as indicated by the favorable blood-brain barrier permeability properties

-

Creation of compounds with high gastrointestinal absorption, suggesting potential for oral drug development

-

Synthesis of P-glycoprotein substrates, relevant for studying drug resistance mechanisms

Antibiotic and Antiviral Research

The compound category listing includes "Antibiotic and Antivirus," suggesting applications in developing antimicrobial agents . The tetrahydropyridine scaffold appears in numerous antibacterial and antiviral compounds, with the boronic ester functionality allowing for strategic modification and optimization of pharmacophores. The 1-methylated nitrogen may contribute to specific binding interactions with biological targets relevant to pathogen inhibition.

Pharmacological Properties

ADME Characteristics

Based on the computational predictions available for the parent compound, we can extrapolate several pharmacologically relevant properties that would influence its behavior in biological systems:

Table 3: Pharmacological Property Predictions

| Property | Prediction | Significance |

|---|---|---|

| GI Absorption | High | Favorable for oral administration |

| BBB Permeation | Yes | Potential CNS applications |

| P-gp Substrate | Yes | May affect drug resistance profiles |

| CYP1A2 Inhibition | No | Reduced risk for certain drug interactions |

| CYP2C19 Inhibition | No | Reduced risk for certain drug interactions |

| CYP2C9 Inhibition | No | Reduced risk for certain drug interactions |

| CYP2D6 Inhibition | No | Reduced risk for certain drug interactions |

| CYP3A4 Inhibition | No | Reduced risk for certain drug interactions |

| Skin Permeation (Log Kp) | -6.6 cm/s | Limited transdermal absorption |

The hydrochloride salt form would likely demonstrate altered ADME properties compared to the free base, particularly in terms of increased water solubility and potentially different absorption patterns in physiological environments due to the ionic character .

Drug-Likeness Assessment

The compound has been evaluated against multiple drug-likeness rules with the following results:

-

Lipinski Rule: 0 violations

-

Ghose Rule: No violations noted

-

Veber Rule: 0 violations

-

Egan Rule: 0 violations

-

Muegge Rule: 0 violations

These assessments suggest favorable drug-like properties, indicating potential suitability for pharmaceutical development. The compound also shows minimal structural alerts in toxicity screening protocols, with just one Brenk alert for heavy_metal due to the boron atom, and no PAINS alerts .

Structural Analogs and Derivatives

Related Compounds

Several structurally related compounds have been identified that share significant similarity with the parent compound:

Table 4: Structural Analogs

| Compound Name | CAS Number | Similarity Score | Key Difference |

|---|---|---|---|

| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride | Not provided | - | Reference compound |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride | 1121057-75-7 | 0.97 | Lacks N-methyl group |

| 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | 1048976-83-5 | 0.93 | N-benzyl instead of N-methyl |

| 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone | 1227068-67-8 | Not specified | N-acetyl derivative |

These structural variations provide important insights into structure-activity relationships and offer alternative building blocks with modified properties for specific synthetic applications .

Comparative Analysis

The differences between these analogs primarily involve modifications to the nitrogen substituent, ranging from dealkylation (removing the methyl group), replacement with larger groups (benzyl), or functional group transformation (acetylation). These modifications would significantly alter the basicity of the nitrogen, lipophilicity of the molecule, and steric environment around the nitrogen center, potentially impacting reactivity patterns and biological activities.

The hydrochloride salt form presents across multiple analogs, suggesting its utility for enhancing stability and solubility is broadly recognized for this class of compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume